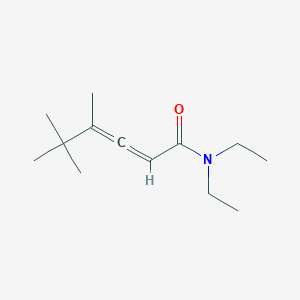
N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide is an organic compound with the molecular formula C12H21NO It is a derivative of hexa-2,3-dienamide, characterized by the presence of diethyl and trimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide typically involves the reaction of 4,5,5-trimethylhexa-2,3-dienoic acid with diethylamine. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The process involves:
Esterification: The carboxylic acid group of 4,5,5-trimethylhexa-2,3-dienoic acid is converted to an ester.
Amidation: The ester is then reacted with diethylamine to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.
Nucleophiles: Various nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienoic acid, while reduction may produce N,N-Diethyl-4,5,5-trimethylhexan-2-amine.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-4,5,5-trimethylhexanamide: Similar structure but lacks the dienamide functionality.
N,N-Diethyl-2,3-dimethylbutanamide: A shorter chain analogue with different chemical properties.
Uniqueness
N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide is unique due to its dienamide structure, which imparts distinct reactivity and potential applications compared to its analogues. The presence of both diethyl and trimethyl groups further enhances its chemical versatility.
Eigenschaften
CAS-Nummer |
113362-53-1 |
|---|---|
Molekularformel |
C13H23NO |
Molekulargewicht |
209.33 g/mol |
InChI |
InChI=1S/C13H23NO/c1-7-14(8-2)12(15)10-9-11(3)13(4,5)6/h10H,7-8H2,1-6H3 |
InChI-Schlüssel |
NNSJUXIATDCNHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C=C=C(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


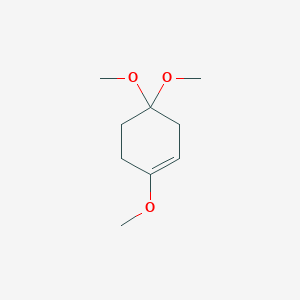
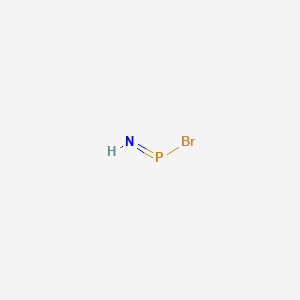
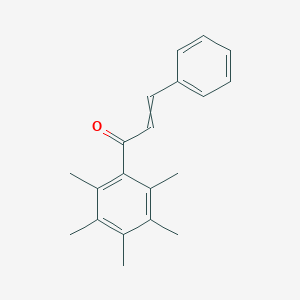


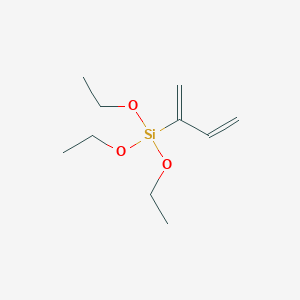

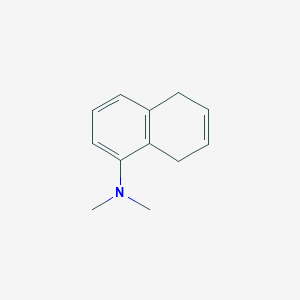
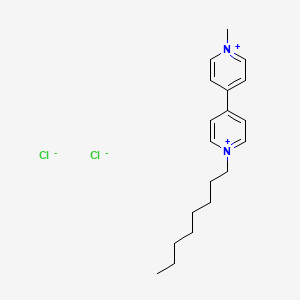
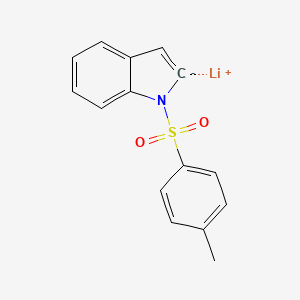

![1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14294545.png)
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate](/img/structure/B14294577.png)
